Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate
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Overview
Description
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with a benzothiazole moiety, making it a valuable scaffold for the development of various pharmacologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzothiazole with hydrazine derivatives to form the triazole ring, followed by esterification with methyl chloroacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole moieties allow the compound to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and benzothiazole derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-ylthioacetone
- Ethyl 2-[[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is unique due to its specific combination of triazole and benzothiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a promising candidate for the development of new drugs and materials .
Properties
Molecular Formula |
C11H9N3O2S2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H9N3O2S2/c1-16-9(15)6-17-10-12-13-11-14(10)7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3 |
InChI Key |
JJULXVLQESQFPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2 |
Origin of Product |
United States |
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